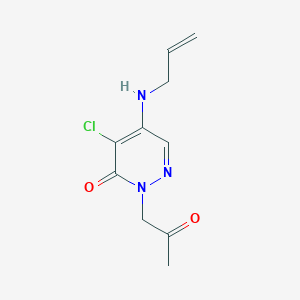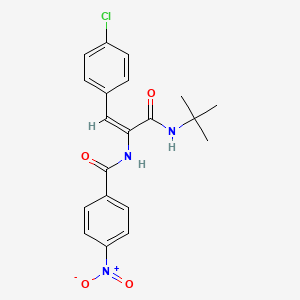![molecular formula C27H26FN3O5 B2948775 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 894563-27-0](/img/structure/B2948775.png)
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a common structure in many biologically active molecules, and is substituted with methoxy, amino, and fluorophenyl groups, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the methoxy and amino groups. The final step involves the acylation of the quinoline derivative with 3-fluorophenyl acetic acid. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features suggest potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline core may bind to certain enzymes or receptors, modulating their activity. The methoxy and amino groups could enhance its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with methoxy and amino substitutions. These compounds often exhibit diverse biological activities, such as antiviral, anticancer, and antimicrobial properties. The presence of the fluorophenyl group in 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide may confer unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other quinoline derivatives .
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5/c1-34-22-8-9-23-17(12-22)11-18(15-29-20-7-10-24(35-2)25(14-20)36-3)27(33)31(23)16-26(32)30-21-6-4-5-19(28)13-21/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVDVZQHXWBVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(=C2)CNC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2948693.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2948694.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948695.png)
![3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine](/img/structure/B2948696.png)
![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)
![3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2948698.png)

![9-bromo-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2948703.png)
![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2948705.png)

![1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2948707.png)
![1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2948708.png)
